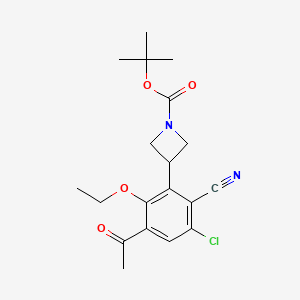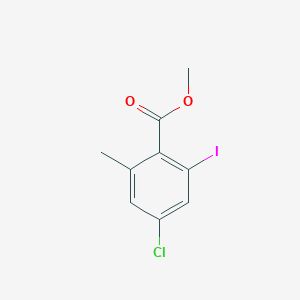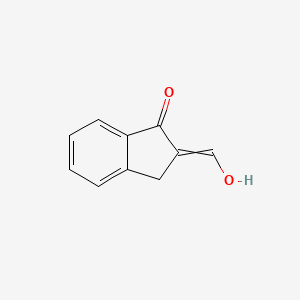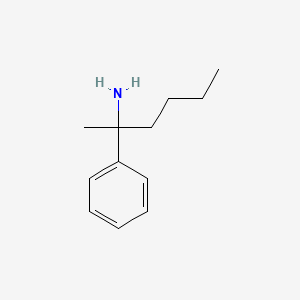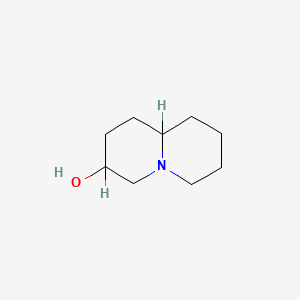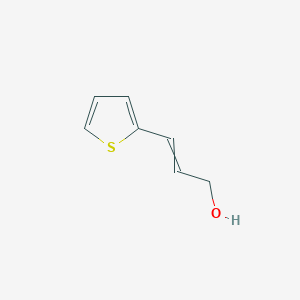
3-Thiophen-2-ylprop-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Thiophen-2-ylprop-2-en-1-ol is an organic compound that features a thiophene ring attached to a propene chain with a hydroxyl group. Thiophene is a sulfur-containing heterocycle, which is known for its aromatic properties and presence in various biologically active molecules. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophen-2-ylprop-2-en-1-ol can be achieved through several methods. One common approach involves the condensation of thiophene-2-carboxaldehyde with an appropriate allylic alcohol under basic conditions. This reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of thiophene derivatives often involves the use of catalytic processes to ensure high yields and purity. For example, the Paal-Knorr synthesis is a well-known method for producing thiophene rings, which can then be functionalized to obtain the desired compound . This method involves the cyclization of 1,4-dicarbonyl compounds in the presence of a sulfur source, such as phosphorus pentasulfide.
化学反応の分析
Types of Reactions
3-Thiophen-2-ylprop-2-en-1-ol undergoes various chemical reactions, including:
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: 3-(Thiophene-2-yl)-2-propenal.
Reduction: 3-(Thiophene-2-yl)-propan-1-ol.
Substitution: Various halogenated, nitrated, or sulfonated thiophene derivatives.
科学的研究の応用
3-Thiophen-2-ylprop-2-en-1-ol has several applications in scientific research:
作用機序
The mechanism of action of 3-Thiophen-2-ylprop-2-en-1-ol depends on its specific application. In biological systems, thiophene derivatives are known to interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
Thiophene: The parent compound, which is a simple sulfur-containing heterocycle.
2-(Thiophen-2-yl)ethanol: A similar compound with a shorter carbon chain.
3-(Thiophene-2-yl)propanoic acid: A carboxylic acid derivative with a similar structure.
Uniqueness
3-Thiophen-2-ylprop-2-en-1-ol is unique due to the presence of both a hydroxyl group and a double bond in the propene chain, which allows it to participate in a wider range of chemical reactions compared to its simpler analogs . This versatility makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
特性
分子式 |
C7H8OS |
|---|---|
分子量 |
140.20 g/mol |
IUPAC名 |
3-thiophen-2-ylprop-2-en-1-ol |
InChI |
InChI=1S/C7H8OS/c8-5-1-3-7-4-2-6-9-7/h1-4,6,8H,5H2 |
InChIキー |
ZXMZAFMNGMMUFA-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C=CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3-Chlorophenyl)phenylmethyl]piperazine](/img/structure/B8694687.png)
![2-Benzyl-2-azaspiro[4.5]decan-8-one](/img/structure/B8694695.png)
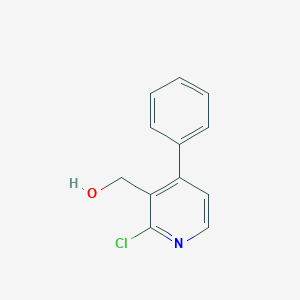
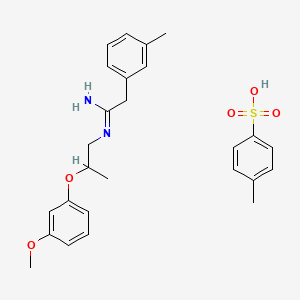
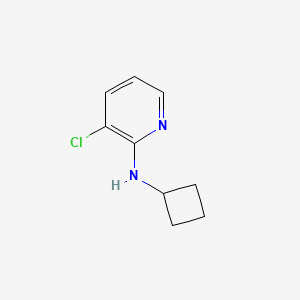
![6-Oxabicyclo[3.2.1]oct-3-en-7-one](/img/structure/B8694726.png)
